molecular formula C19H23FN2O B2718768 N-(4-Cyano-2,2-dimethylbutyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide CAS No. 2411220-38-5

N-(4-Cyano-2,2-dimethylbutyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide

Cat. No.: B2718768
CAS No.: 2411220-38-5
M. Wt: 314.404
InChI Key: YQTDDTAWXFBYIO-UHFFFAOYSA-N
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Description

N-(4-Cyano-2,2-dimethylbutyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a fluoro-substituted indane moiety, and a propenamide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-2,2-dimethylbutyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indane Moiety: The synthesis begins with the preparation of the 5-fluoro-2,3-dihydro-1H-inden-1-yl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where a fluoro-substituted benzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Introduction of the Cyano Group: The next step involves the introduction of the cyano group to the 2,2-dimethylbutyl chain. This can be accomplished through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group using a cyanide source such as sodium cyanide.

    Formation of the Propenamide Group: The final step is the formation of the propenamide group. This can be achieved through an amide coupling reaction, where the amine group of the indane intermediate reacts with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-2,2-dimethylbutyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution, acryloyl chloride for amide coupling.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(4-Cyano-2,2-dimethylbutyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyano-2,2-dimethylbutyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyano-2,2-dimethylbutyl)-N-(5-chloro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide: Similar structure with a chloro group instead of a fluoro group.

    N-(4-Cyano-2,2-dimethylbutyl)-N-(5-bromo-2,3-dihydro-1H-inden-1-yl)prop-2-enamide: Similar structure with a bromo group instead of a fluoro group.

Uniqueness

N-(4-Cyano-2,2-dimethylbutyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is unique due to the presence of the fluoro group, which can influence its chemical reactivity, biological activity, and physical properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-cyano-2,2-dimethylbutyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-4-18(23)22(13-19(2,3)10-5-11-21)17-9-6-14-12-15(20)7-8-16(14)17/h4,7-8,12,17H,1,5-6,9-10,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTDDTAWXFBYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)CN(C1CCC2=C1C=CC(=C2)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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